molecular formula C20H14N2O2S2 B2740474 N-[3-(THIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE CAS No. 313553-36-5

N-[3-(THIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B2740474
CAS No.: 313553-36-5
M. Wt: 378.46
InChI Key: MPSOYNUZFMKBKM-UHFFFAOYSA-N
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Description

N-[3-(THIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a naphthalene core substituted with thiophene groups

Scientific Research Applications

N-[3-(THIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(THIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE typically involves the condensation of 2-thiophenemethylamine with 2-hydroxy-1-naphthaldehyde . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as multicomponent reactions that allow for the efficient formation of the thiophene and naphthalene rings . These methods are designed to maximize yield and minimize the use of hazardous reagents, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[3-(THIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(THIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE is unique due to its combination of a naphthalene core with thiophene groups, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological or material systems.

Properties

IUPAC Name

N-[3-(thiophene-2-carbonylamino)naphthalen-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S2/c23-19(17-7-3-9-25-17)21-15-11-13-5-1-2-6-14(13)12-16(15)22-20(24)18-8-4-10-26-18/h1-12H,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSOYNUZFMKBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC=CS3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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